molecular formula C27H25ClN4O3S B2659565 N-[(2-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide CAS No. 689770-48-7

N-[(2-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide

Cat. No.: B2659565
CAS No.: 689770-48-7
M. Wt: 521.03
InChI Key: NCHJVVAJDUZKER-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C27H25ClN4O3S and its molecular weight is 521.03. The purity is usually 95%.
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Biological Activity

N-[(2-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a complex organic compound characterized by its diverse structural motifs, including a chlorophenyl moiety, a morpholine ring, and a tetrahydroquinazoline structure. The molecular formula for this compound is C22H24ClN3O2SC_{22}H_{24}ClN_{3}O_{2}S . This article delves into the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.

Structural Characteristics

The compound features several significant structural components:

  • Chlorophenyl Group : Known for enhancing biological activity due to its electron-withdrawing properties.
  • Morpholine Ring : Often associated with various biological activities, including antimicrobial and anticancer effects.
  • Tetrahydroquinazoline Structure : This core is recognized for its role in drug discovery, particularly in developing agents against cancer and infectious diseases.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The tetrahydroquinazoline moiety is believed to interfere with cell cycle progression and induce apoptosis in cancer cells .

Antimicrobial Activity

The presence of morpholine and chlorophenyl groups suggests potential antimicrobial effects. Research indicates that derivatives of similar structures have demonstrated:

  • Broad-Spectrum Activity : Effective against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Antitubercular Activity

Preliminary studies suggest that this compound may also possess antitubercular properties. For example:

  • In Vitro Studies : Similar compounds have shown inhibitory activity against Mycobacterium smegmatis, indicating potential for further development against tuberculosis .

Research Findings and Case Studies

Several studies have documented the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
Study 2Showed broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study 3Highlighted the potential of the compound in inhibiting M. smegmatis growth at concentrations as low as 50 μg/mL .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN4O3S/c28-23-4-2-1-3-20(23)16-29-25(33)19-7-5-18(6-8-19)17-32-26(34)22-15-21(31-11-13-35-14-12-31)9-10-24(22)30-27(32)36/h1-8,21-22,24H,9-17H2,(H,29,33)(H,30,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUOUXNEQOORIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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